N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2-hydroxyethyl group linked to a 4-(furan-2-yl)phenyl moiety and a phenyl group at the 2-position. The furan ring, an oxygen-containing heterocycle, may enhance hydrogen-bonding capacity, while the phenyl groups contribute to hydrophobic interactions.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGBDJHJGLFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Hydroxyethylation: The hydroxyethyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Influence :
- The furan ring in the target compound provides electron-rich aromaticity and hydrogen-bonding capacity, contrasting with the thiophene in , which offers greater lipophilicity and metabolic stability due to sulfur’s larger atomic radius and reduced polarity.
- Thiophene-containing analogs (e.g., ) may exhibit stronger interactions with hydrophobic enzyme pockets, whereas furan derivatives could favor polar targets like kinases or GPCRs.
Compounds with stereospecific configurations (e.g., ) demonstrate the importance of chirality in bioactivity. The target compound’s unspecified stereochemistry may limit its selectivity unless resolved.
Hypothetical Bioactivity: The target compound’s phenyl and furan motifs align with ligands for serotonin receptors or cytochrome P450 enzymes, whereas analogs like with dimethylphenoxy groups are optimized for viral protease inhibition .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.46 g/mol
- IUPAC Name : this compound
The compound features a furan ring, a phenyl group, and a hydroxyl group, which are critical for its biological activity.
This compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. The presence of the furan moiety is significant for its interaction with biological targets.
Pharmacological Properties
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated an IC50 value of approximately 50 µM against specific cancer cell lines.
- A study demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest.
-
Antimicrobial Activity :
- Preliminary tests have indicated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 50 | Induction of apoptosis |
| A549 (Lung) | 45 | Cell cycle arrest |
| HeLa (Cervical) | 55 | Caspase activation |
The study concluded that this compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed against several pathogens:
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 128 | Fungal |
These findings highlight the potential application of the compound in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
